

Introduction: Unveiling 2-Butylsebacic Acid

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Compound of Interest

Compound Name: *2-Butyloctanedioic acid*

Cat. No.: *B8037448*

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Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid (decanedioic acid), serves as a versatile building block in various industries, from polymers to cosmetics. The introduction of an alkyl substituent, such as a butyl group, onto its backbone can dramatically alter its physicochemical properties, creating novel opportunities for specialized applications. 2-Butylsebacic acid, systematically named 2-butyl-decanedioic acid, represents such a modification.

The presence of the butyl group at the C-2 (alpha) position introduces a chiral center and significantly increases the molecule's lipophilicity. This structural alteration is hypothesized to influence its solubility, melting point, and, most importantly, its interaction with biological systems. For drug development professionals, such molecules are of interest as potential new chemical entities (NCEs), advanced drug delivery vehicles, or specialized excipients that can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any novel compound is to define its structure and predict its chemical behavior.

Structural Formula

The structural formula of 2-butylsebacic acid is characterized by a ten-carbon backbone with carboxylic acid functional groups at both ends (C-1 and C-10). A butyl group is attached to the second carbon atom.

- Chemical Name: 2-Butyl-decanedioic acid
- Molecular Formula: C₁₄H₂₆O₄
- Molecular Weight: 258.35 g/mol
- Canonical SMILES: CCCCC(C(=O)=O)CCCCCC(=O)=O
- InChI Key: (Generated for a novel structure)

The presence of the butyl group at the C-2 position creates a stereocenter, meaning 2-butylsebacic acid can exist as two distinct enantiomers: (S)-2-butylsebacic acid and (R)-2-butylsebacic acid, as well as the racemic mixture.

Predicted Physicochemical Data

While experimental data for this specific molecule is not readily available in public databases, its properties can be reliably estimated based on the known values for sebacic acid and the predictable influence of an alpha-butyl group.[3]

Property	Sebacic Acid (Parent Molecule)	Predicted Value for 2-Butylsebacic Acid	Rationale for Prediction
Melting Point	133-137 °C [3]	Lower than parent	The asymmetric butyl group disrupts the crystal lattice packing, typically lowering the melting point.
Boiling Point	294.5 °C (at 133 hPa) [3]	Higher than parent	Increased molecular weight and van der Waals forces lead to a higher boiling point.
Water Solubility	0.1 g/100 mL (at 20 °C)	Lower than parent	The nonpolar butyl chain significantly increases lipophilicity, reducing solubility in polar solvents like water.
LogP (Octanol/Water)	~1.5 - 2.0	Higher than parent (~3.5 - 4.5)	The addition of a C ₄ H ₉ group substantially increases the molecule's affinity for the octanol phase.
pK _{a1}	~4.5	~4.6 - 4.8	The electron-donating effect of the alkyl group slightly decreases the acidity of the adjacent carboxyl group.
pK _{a2}	~5.5	~5.5 - 5.6	The distal carboxyl group's acidity is minimally affected by the substituent.

Synthesis and Purification Protocol

Synthesizing a novel substituted dicarboxylic acid requires a strategic approach. An effective method is the alkylation of a sebamic acid diester enolate. This protocol ensures precise placement of the butyl group at the C-2 position.

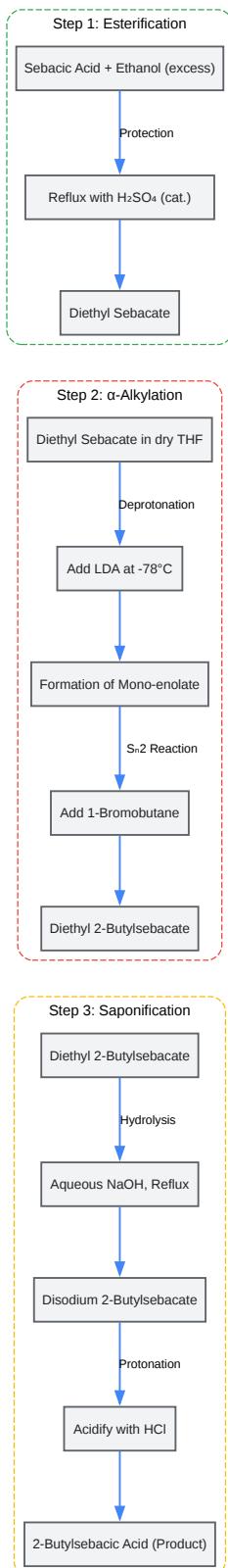
Rationale for Synthetic Strategy

Direct alkylation of sebamic acid is challenging due to the low acidity of the α -protons and the interference from the two acidic carboxyl protons. A more controlled approach involves:

- Protection of Carboxyl Groups: The carboxylic acid groups are first converted to esters (e.g., diethyl esters) to prevent them from reacting with the strong base.
- Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the α -carbon (C-2), creating a reactive carbanion (enolate). Using exactly one equivalent of base at low temperature ensures mono-alkylation.
- Alkylation: The enolate is then treated with an alkylating agent, 1-bromobutane, to introduce the butyl group via an S_N2 reaction.
- Deprotection: Finally, the ester groups are hydrolyzed back to carboxylic acids.

This workflow is a cornerstone of modern organic synthesis for creating substituted carboxylic acids.

Experimental Workflow Diagram



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Caption: Synthetic workflow for 2-butylsebacic acid via diester alkylation.

Step-by-Step Protocol

Materials: Sebacic acid, absolute ethanol, concentrated sulfuric acid, lithium diisopropylamide (LDA), dry tetrahydrofuran (THF), 1-bromobutane, sodium hydroxide, hydrochloric acid.

Protocol:

- Esterification:

- In a round-bottom flask, dissolve 1 mole of sebacic acid in 5 moles of absolute ethanol.
- Carefully add 0.1 moles of concentrated H_2SO_4 as a catalyst.
- Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.
- Cool, neutralize with sodium bicarbonate solution, and extract the diethyl sebacate product with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.

- Alkylation:

- Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.
- Dissolve 1 mole of diethyl sebacate in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add 1.05 moles of LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add 1.1 moles of 1-bromobutane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction with saturated ammonium chloride solution and extract the product into ethyl acetate.

- Hydrolysis and Purification:

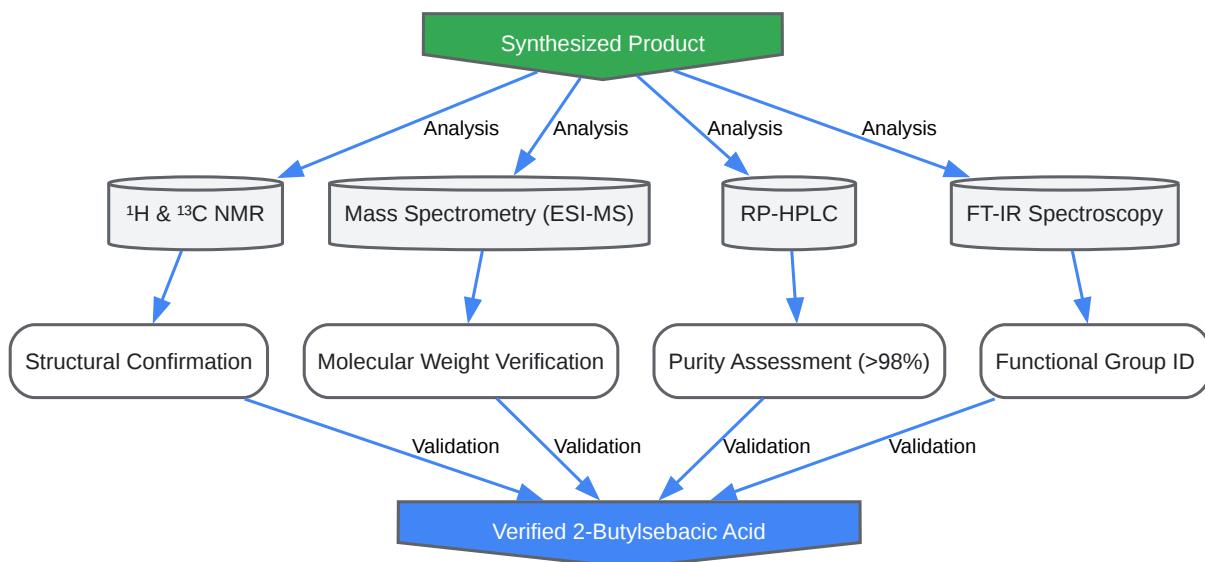
- Dissolve the crude diethyl 2-butylsebacate in ethanol and add a 2 M aqueous solution of sodium hydroxide (2.5 moles).

- Reflux the mixture for 3-4 hours until the hydrolysis is complete.
- Cool the solution and remove the ethanol via rotary evaporation.
- Wash the remaining aqueous solution with ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The 2-butylsebacic acid product will precipitate as a white solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Characterization Workflow



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Caption: Analytical workflow for the structural and purity validation.

Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of the butyl group (triplet and sextet patterns) and the long methylene chain of the sebamic backbone. The unique proton at the C-2 position will appear as a multiplet.
 - ^{13}C NMR: Will show 14 distinct carbon signals, confirming the asymmetric structure. The signals for the two carboxyl carbons will appear downfield (>170 ppm), and their slightly different chemical shifts will confirm the alpha-substitution.
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The primary ion observed should correspond to the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 257.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula $\text{C}_{14}\text{H}_{25}\text{O}_4^-$.
- High-Performance Liquid Chromatography (HPLC):
 - A reversed-phase (C18) column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid) is suitable.^[4] This technique is essential for determining the purity of the final compound. The retention time will be longer than that of sebamic acid due to increased lipophilicity.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - The spectrum will show a very broad O-H stretch from $\sim 2500\text{-}3300\text{ cm}^{-1}$ characteristic of a carboxylic acid dimer, and a sharp C=O stretch at $\sim 1700\text{ cm}^{-1}$.

Potential Applications in Drug Development

The unique amphiphilic nature of 2-butylsebamic acid—possessing both a lipophilic alkyl chain and hydrophilic carboxyl groups—opens up several prospective avenues in pharmaceutical sciences.

As a Permeation Enhancer or Solubilizing Excipient

Many promising drug candidates fail due to poor solubility (BCS Class II drugs) or low membrane permeability.^[1] The structure of 2-butylsebacic acid makes it an excellent candidate for formulation studies.

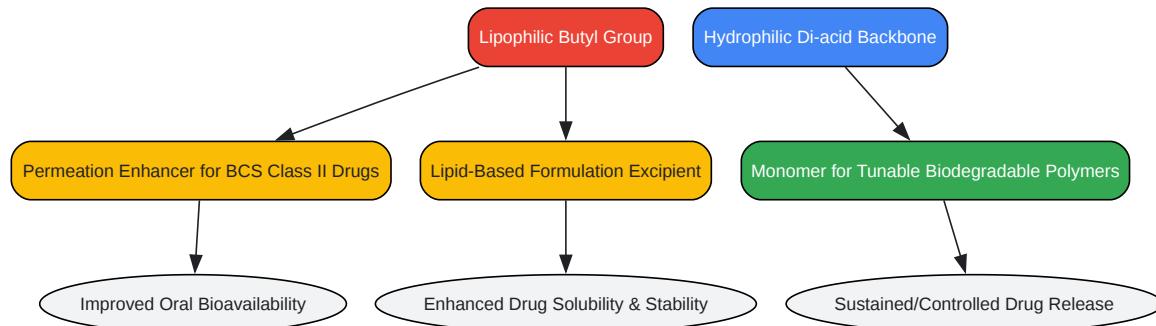
- Mechanism of Action: The lipophilic butyl group can transiently interact with and disrupt the lipid bilayers of cell membranes, increasing their fluidity and enhancing the permeation of co-administered drugs. The dicarboxylic acid nature allows for pH-dependent solubility, which can be exploited in designing oral dosage forms that dissolve at specific points in the gastrointestinal tract.

In Polymeric Drug Delivery Systems

Sebacic acid is already used to create biodegradable polyesters for drug delivery. 2-Butylsebacic acid could be used as a monomer to synthesize novel "functional" polyesters.

- Rationale: Copolymerizing 2-butylsebacic acid with other diols would create a polyester with pendant butyl groups. These groups would increase the polymer's hydrophobicity, slowing its degradation rate and thus prolonging the release of an encapsulated drug. This offers a tunable platform for creating sustained-release formulations for chronic therapies.

Logic Diagram for Pharmaceutical Application



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Caption: Logical connections between molecular properties and applications.

Safety and Handling

Based on data for the parent compound, sebacic acid, and other aliphatic carboxylic acids, 2-butylsebacic acid should be handled with standard laboratory precautions.^{[5][6]} It is expected to be a skin and eye irritant.^[7]

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from strong bases and oxidizing agents.^[5]

Conclusion

2-Butylsebacic acid is a novel dicarboxylic acid with significant potential, particularly in the pharmaceutical industry. Its amphiphilic character, introduced by the alpha-butyl group, distinguishes it from its parent compound, sebacic acid. While experimental validation of its properties and applications is still required, the theoretical framework and synthetic protocols

outlined in this guide provide a solid foundation for future research. Its potential role as a bioavailability enhancer or a component of advanced drug delivery systems makes it a compelling target for further investigation by scientists dedicated to solving the challenges of modern drug formulation and delivery.

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